

# 1-Amino-2-methylpropan-2-ol-d6 CAS number and molecular weight

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## Compound of Interest

Compound Name: 1-Amino-2-methylpropan-2-ol-d6

Cat. No.: B12401895

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## An In-depth Technical Guide to 1-Amino-2-methylpropan-2-ol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-Amino-2-methylpropan-2-ol-d6**, a deuterated analog of 1-Amino-2-methylpropan-2-ol. This isotopically labeled compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, primarily serving as an internal standard in quantitative bioanalysis by mass spectrometry.

## Core Physicochemical Properties

**1-Amino-2-methylpropan-2-ol-d6** is the deuterium-labeled version of 1-Amino-2-methylpropan-2-ol, where the six hydrogen atoms on the two methyl groups are replaced with deuterium. This substitution results in a mass shift that allows for its differentiation from the unlabeled form in mass spectrometric analyses, without significantly altering its chemical properties.

Property	1-Amino-2-methylpropan-2-ol-d6	1-Amino-2-methylpropan-2-ol (Unlabeled)
CAS Number	1953176-77-6	2854-16-2[1]
Molecular Formula	C4H5D6NO	C4H11NO[1]
Molecular Weight	95.17 g/mol [2]	89.14 g/mol [1]
Synonyms	1,1-Dimethylethanolamine-d6, 2-Amino- $\alpha,\alpha$ -dimethylethanol-d6, 2-Hydroxy-2-methyl-1-propylamine-d6	1,1-Dimethylethanolamine, 2-Amino- $\alpha,\alpha$ -dimethylethanol, 2-Hydroxy-2-methyl-1-propylamine

## Synthesis and Spectroscopic Data

While specific proprietary synthesis protocols may vary, a common and logical approach to synthesizing **1-Amino-2-methylpropan-2-ol-d6** involves a two-step process starting from commercially available deuterated acetone (acetone-d6).

### Experimental Protocol: Synthesis of 1-Amino-2-methylpropan-2-ol-d6 (Representative)

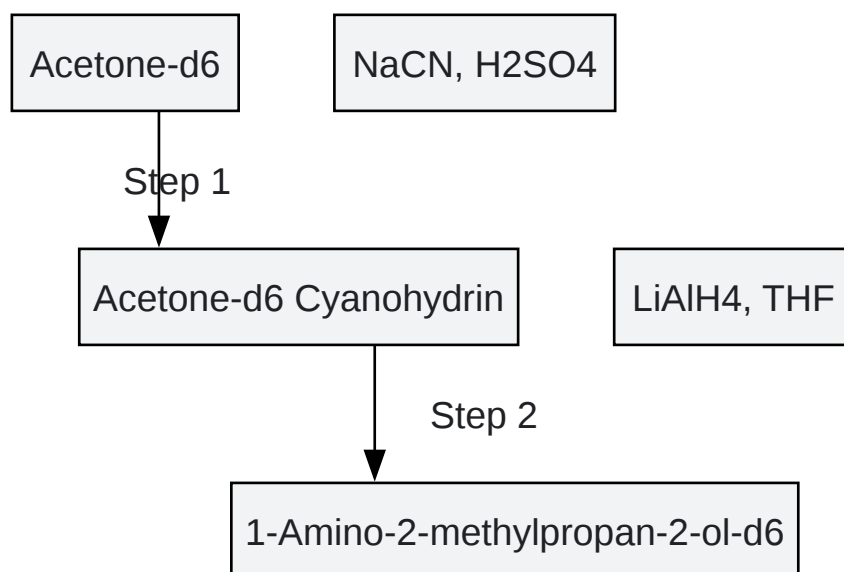
#### Step 1: Synthesis of Acetone-d6 Cyanohydrin

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of sodium cyanide (NaCN) in water is prepared and cooled to 10-15°C in an ice bath.
- Acetone-d6 is added to the stirred NaCN solution.
- Sulfuric acid (40%) is added dropwise via the dropping funnel, maintaining the temperature between 10°C and 20°C.
- After the addition is complete, the mixture is stirred for an additional 15-30 minutes.
- The organic layer, containing acetone-d6 cyanohydrin, is separated. The aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude acetone-d6 cyanohydrin.

#### Step 2: Reduction to **1-Amino-2-methylpropan-2-ol-d6**

- A suspension of a reducing agent, such as lithium aluminum hydride (LiAlH<sub>4</sub>), in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) is prepared in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C.
- The crude acetone-d6 cyanohydrin, dissolved in anhydrous THF, is added dropwise to the LiAlH<sub>4</sub> suspension, maintaining the temperature at 0°C.
- After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction of the nitrile group.
- The reaction is carefully quenched by the sequential slow addition of water and a sodium hydroxide solution at 0°C.
- The resulting salts are filtered off, and the filter cake is washed with THF.
- The filtrate is concentrated under reduced pressure to yield the crude **1-Amino-2-methylpropan-2-ol-d6**, which can be further purified by distillation.



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Caption: Proposed synthesis pathway for **1-Amino-2-methylpropan-2-ol-d6**.

## Predicted Spectroscopic Data

The following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **1-Amino-2-methylpropan-2-ol-d6**, based on the known data for its unlabeled counterpart and the principles of isotopic labeling.

Table 1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Notes
$^1\text{H}$ NMR	~2.60	s	$\text{CH}_2$ (Methylene protons)
-	-	$\text{CD}_3$ (Methyl protons) - Signal absent due to deuteration	
$^{13}\text{C}$ NMR	~70	s	C-O (Carbon bearing the hydroxyl group)
~50	s	C-N (Carbon bearing the amino group)	
~25	m	$\text{CD}_3$ (Methyl carbons) - Signal is a multiplet due to C-D coupling and has reduced intensity	

Note: The signals for the OH and  $\text{NH}_2$  protons in  $^1\text{H}$  NMR can be broad and their chemical shifts are concentration and solvent-dependent. They may also exchange with  $\text{D}_2\text{O}$ .

Table 2: Predicted Mass Spectrometry Fragmentation

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Notes
95	$[C_4H_5D_6NO]^+$	Molecular ion ( $M^+$ )
78	$[M - NH_3]^+$	Loss of ammonia
64	$[M - CH_2NH_2]^+$	Alpha-cleavage, loss of the aminomethyl radical
48	$[CD_3]_2C=OH^+$	Alpha-cleavage product

## Application in Bioanalysis

The primary application of **1-Amino-2-methylpropan-2-ol-d6** is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of an analyte in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Its purpose is to account for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement.

## Experimental Protocol: Use as an Internal Standard in LC-MS/MS (Representative)

This protocol describes a general workflow for the quantification of a hypothetical analyte in human plasma using **1-Amino-2-methylpropan-2-ol-d6** as an internal standard.

### 1. Sample Preparation (Protein Precipitation)

- Thaw plasma samples, calibration standards, and quality control samples.
- To 50  $\mu$ L of each sample in a microcentrifuge tube, add 150  $\mu$ L of a protein precipitation solvent (e.g., acetonitrile) containing **1-Amino-2-methylpropan-2-ol-d6** at a fixed concentration (e.g., 100 ng/mL).
- Vortex each tube for 30 seconds to mix and precipitate proteins.

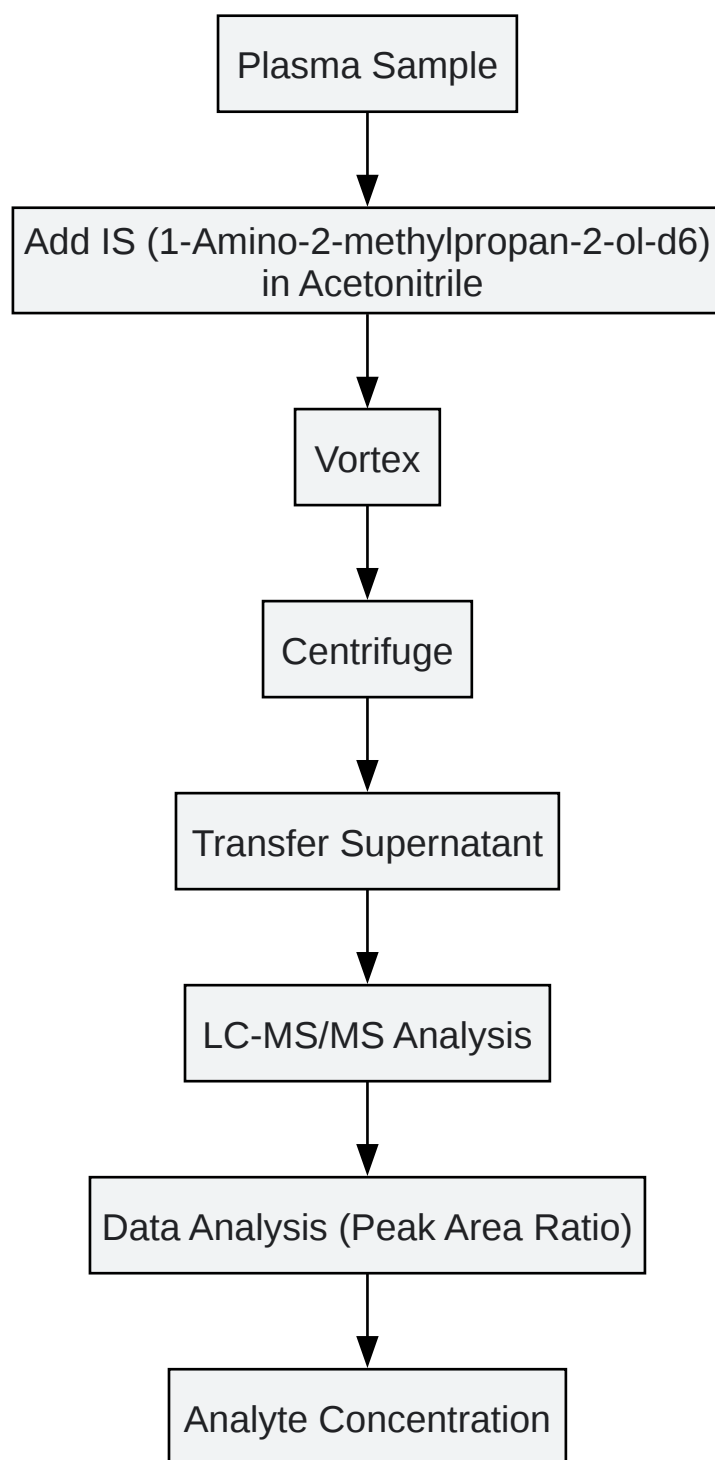
- Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

## 2. LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
  - Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8  $\mu$ m).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 5  $\mu$ L.
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Analysis Mode: Multiple Reaction Monitoring (MRM).
    - MRM Transitions:
      - Analyte: A specific precursor-to-product ion transition for the analyte of interest.
      - Internal Standard (**1-Amino-2-methylpropan-2-ol-d6**): e.g., m/z 96.2  $\rightarrow$  78.2 (corresponding to  $[M+H]^+ \rightarrow [M+H - NH_3]^+$ ). Note: The exact m/z values may vary slightly based on instrument calibration.
  - Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for both the analyte and the internal standard.

## 3. Data Analysis

- Integrate the peak areas for both the analyte and the internal standard in each sample.
- Calculate the peak area ratio (Analyte Area / Internal Standard Area).
- Construct a calibration curve by plotting the peak area ratio versus the concentration for the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Caption: Workflow for bioanalysis using an internal standard.

In conclusion, **1-Amino-2-methylpropan-2-ol-d6** is a crucial tool for modern drug development, enabling researchers to obtain high-quality quantitative data from complex



biological samples. Its synthesis from readily available deuterated starting materials and its application as an internal standard in LC-MS/MS workflows are fundamental techniques in the field of bioanalysis.

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